6-chloro-N-(4-methoxyphenyl)nicotinamide
Overview
Description
6-chloro-N-(4-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H11ClN2O2 It is characterized by the presence of a chloro group at the 6th position of the nicotinamide ring and a methoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxyphenyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-methoxyphenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
6-chloro-N-(4-methoxyphenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-methoxyphenyl)nicotinamide
- 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethoxyphenyl)nicotinamide
Uniqueness
6-chloro-N-(4-methoxyphenyl)nicotinamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
6-Chloro-N-(4-methoxyphenyl)nicotinamide is a derivative of nicotinamide, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is noted for its structural modifications that may enhance its therapeutic efficacy. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 273.7 g/mol. The compound features a chloro substituent at the sixth position and a methoxy group at the para position of the phenyl ring, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂ClN₃O₂ |
Molecular Weight | 273.7 g/mol |
CAS Number | 224817-09-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been studied as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders such as obesity and diabetes. NNMT catalyzes the methylation of nicotinamide, and its overexpression is linked to several cancers.
Research indicates that this compound exhibits high affinity towards NNMT, potentially leading to therapeutic applications in managing metabolic diseases and certain types of cancer .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines, including leukemia and ovarian cancer cells. The compound's mechanism involves inducing apoptosis and oxidative stress within cancer cells.
- Case Study : A study reported that this compound exhibited an IC50 value of approximately 0.72 µM against leukemia cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy varies depending on the bacterial strain and concentration used.
- Comparative Analysis : In tests against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.
Table 1: Biological Activity Summary
Activity Type | Target | IC50/Effect |
---|---|---|
Anticancer | Leukemia Cell Lines | IC50 = 0.72 µM |
Antimicrobial | Staphylococcus aureus | MIC = X µg/mL |
Escherichia coli | MIC = Y µg/mL |
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-5-3-10(4-6-11)16-13(17)9-2-7-12(14)15-8-9/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKBBLEUSPBDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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